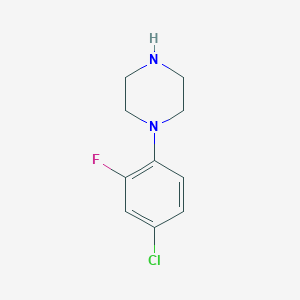

1-Pyrazin-2-yl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Pyrazin-2-yl-1,4-diazepane" is a heterocyclic molecule that is part of a broader class of compounds known as diazepines. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. They are of significant interest in medicinal chemistry due to their biological and pharmacological properties .

Synthesis Analysis

The synthesis of diazepine derivatives can be achieved through various methods. A pseudo-seven-component condensation reaction has been described for the synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives, which is a catalyst-free process conducted in ethanol at room temperature . Another approach involves the fusion of a substituted pyranose ring with seven-membered diazepine rings, which allows for the creation of novel tricyclic scaffolds . Additionally, a multicomponent synthesis method has been developed for the efficient creation of pyrrolo[1,4]diazepines, among other heterocycles, using a Yb(OTf)3-catalyzed reaction . A novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepines has also been reported, which involves the cyclization of pyrrole polycarbonyl compounds using hydrazine .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be quite diverse. For instance, the synthesis of pyrazolo[3,4-b][1,4]diazepines and pyrazolo[3,4-b]pyrazines has been reported, with the characterization of isomers and tautomers being discussed in terms of proton and carbon-13 NMR . Crystallographic studies have been performed on a tricyclic benzodiazepine derivative to understand its structure better .

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions. For example, 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines have been synthesized and subjected to hydrolytic recyclization to yield 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles . This demonstrates the potential for diazepine derivatives to participate in reactions that lead to the formation of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of fluorinated sulfur ylides in the synthesis of 5-(trifluoromethyl)pyrazolines suggests the incorporation of fluorine atoms can significantly alter the compound's properties . Additionally, the use of protected hydroxyl groups in the synthesis of benzodiazepine derivatives indicates that selective derivatization can be employed to modify the physical and chemical properties of these molecules .

Applications De Recherche Scientifique

Antiviral Applications : A study by Walker et al. (1998) explored the synthesis of pyrazinoic acid C-nucleosides, which include 1,4-diazepane derivatives. They found that these compounds exhibited antiviral activity against herpes viruses.

Chemical Reactivity and Electron Transfer : The versatile chemistry of 1,4-diazines, such as pyrazine and its derivatives, has been studied by Kaim (1983). These compounds are used to study electron transfer in organic, inorganic, and biochemical reactions due to their unique properties.

Synthesis of Novel Frameworks : Akbarzadeh et al. (2014) developed an efficient approach for assembling 1,4-diazepine-based frameworks. This method is significant for creating structurally complex compounds in a time- and cost-effective manner.

Antimicrobial Applications : The study by Khan (2018) synthesized various sulfamethoxazole derivatives linked to 1,4-diazepanes. These compounds showed promising antimicrobial activity.

Stability Optimization in Drug Development : A research by Riether et al. (2011) focused on 1,4-diazepane compounds as potent cannabinoid receptor 2 agonists. They aimed to improve the metabolic stability of these compounds for potential therapeutic applications.

Biological Activity of Volatile Compounds : Janssens et al. (2019) assessed the antimicrobial and toxicological effects of 2,5-bis(1-methylethyl)-pyrazine. This compound demonstrated antimicrobial activity at lower concentrations with relatively low mammalian toxicity.

Inhibitors of RNA Polymerase I in Cancer Therapeutics : The discovery of CX-5461, a selective inhibitor of RNA polymerase I, by Haddach et al. (2012) represents a significant advancement in cancer therapeutics. This compound is based on a 1,4-diazepane structure.

Safety and Hazards

The safety information for 1-Pyrazin-2-yl-1,4-diazepane indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propriétés

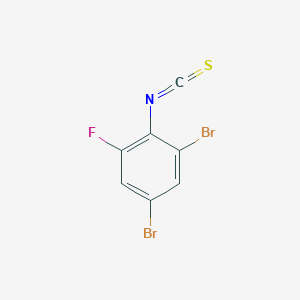

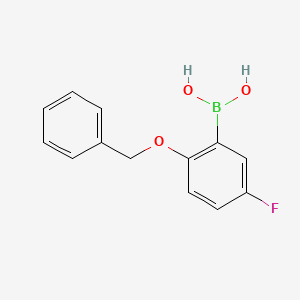

IUPAC Name |

1-pyrazin-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPUZQXWPDCSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394238 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrazin-2-yl-1,4-diazepane | |

CAS RN |

502133-53-1 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)